(3S,5R)-1-benzyl-5-methyl-piperidin-3-ol

Catalog No.
S12552634
CAS No.
M.F
C13H19NO
M. Wt
205.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,5R)-1-benzyl-5-methyl-piperidin-3-ol

Product Name

(3S,5R)-1-benzyl-5-methyl-piperidin-3-ol

IUPAC Name

(3S,5R)-1-benzyl-5-methylpiperidin-3-ol

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

InChI

InChI=1S/C13H19NO/c1-11-7-13(15)10-14(8-11)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13+/m1/s1

InChI Key

ADFBVTAJGJLTTL-YPMHNXCESA-N

Canonical SMILES

CC1CC(CN(C1)CC2=CC=CC=C2)O

Isomeric SMILES

C[C@@H]1C[C@@H](CN(C1)CC2=CC=CC=C2)O

(3S,5R)-1-benzyl-5-methyl-piperidin-3-ol is a chiral compound belonging to the piperidine class of organic chemicals. It features a hydroxyl group at the 3-position and a benzyl group at the 1-position, with a methyl group at the 5-position. The presence of these functional groups contributes to its unique chemical properties and biological activities. This compound is often utilized in medicinal chemistry due to its potential as a building block for the synthesis of various bioactive molecules .

Due to its functional groups:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to remove the hydroxyl group, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution: The benzyl group can be substituted with various functional groups through nucleophilic substitution reactions .

These reactions allow for the modification of (3S,5R)-1-benzyl-5-methyl-piperidin-3-ol to create derivatives with potentially enhanced properties.

The synthesis of (3S,5R)-1-benzyl-5-methyl-piperidin-3-ol typically involves several key steps:

  • Alkylation: Starting from a piperidine derivative, an alkylation reaction is performed using methyl iodide on a lithiated intermediate.
  • Reduction: Following alkylation, reduction processes are applied to yield the desired piperidine structure.
  • Rearrangement: This step may involve rearranging intermediates to achieve the final product .

While specific industrial production methods are not extensively documented, optimizing these synthetic routes for yield and purity is essential for large-scale applications.

(3S,5R)-1-benzyl-5-methyl-piperidin-3-ol has several applications across different fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing complex molecules in organic chemistry.
  • Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in creating new therapeutic agents targeting various diseases.
  • Biological Research: Its role in studies involving chiral molecules helps researchers understand molecular interactions within biological systems .

(3S,5R)-1-benzyl-5-methyl-piperidin-3-ol shares structural similarities with various other piperidine derivatives. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
(3R,5S)-5-Methylpiperidin-3-olMethyl group at 5-position; hydroxyl at 3-positionDifferent stereochemistry affects biological activity
(4-Methoxypiperidin-3-yl)methanolMethoxy group at 4-positionVariability in functional groups alters properties
(4-Methylpiperidin-4-yl)methanolMethyl group at 4-position; hydroxymethyl functionalityUnique due to its methanol functionality

The uniqueness of (3S,5R)-1-benzyl-5-methyl-piperidin-3-ol lies in its specific combination of functional groups and stereochemistry, making it a valuable compound for further exploration in both synthetic and biological chemistry contexts .

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

205.146664230 g/mol

Monoisotopic Mass

205.146664230 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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